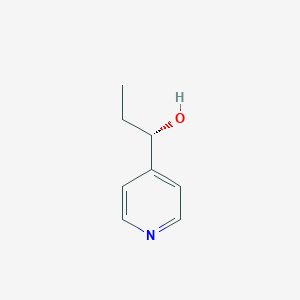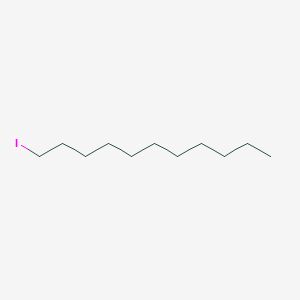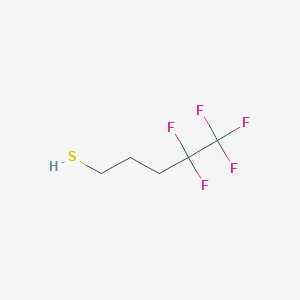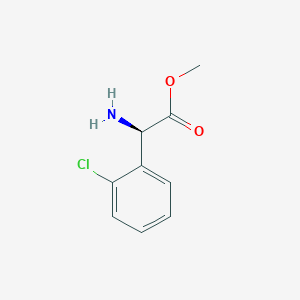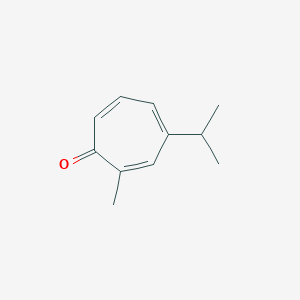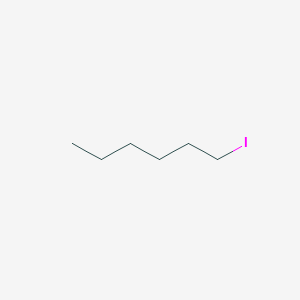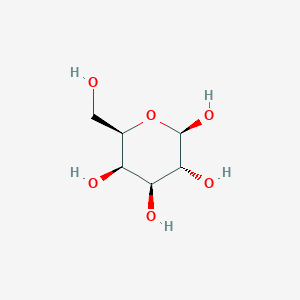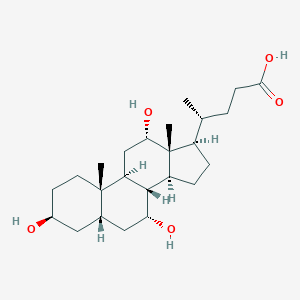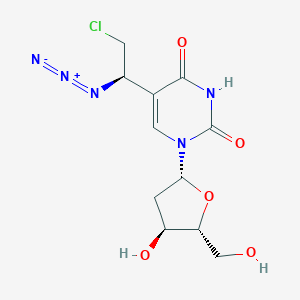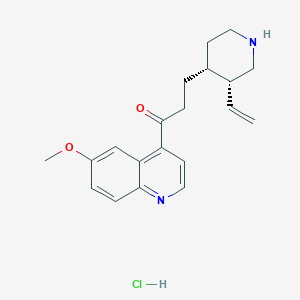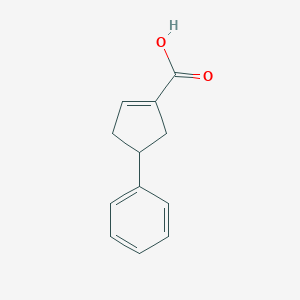
4-Phenylcyclopent-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylcyclopent-1-ene-1-carboxylic acid (PCCA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PCCA is a cyclic unsaturated carboxylic acid that is synthesized through various methods, including the Diels-Alder reaction and the Friedel-Crafts reaction.
Mécanisme D'action
The exact mechanism of action of 4-Phenylcyclopent-1-ene-1-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the growth and replication of bacteria and fungi. 4-Phenylcyclopent-1-ene-1-carboxylic acid may also work by disrupting the cell membrane of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
4-Phenylcyclopent-1-ene-1-carboxylic acid has been found to have minimal toxicity in animal studies. However, more research is needed to determine its potential toxicity in humans. 4-Phenylcyclopent-1-ene-1-carboxylic acid has been found to have significant antimicrobial activity against a wide range of bacteria and fungi, including both Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Phenylcyclopent-1-ene-1-carboxylic acid in lab experiments is its high purity and stability. 4-Phenylcyclopent-1-ene-1-carboxylic acid is also readily available and relatively inexpensive. However, one of the limitations of using 4-Phenylcyclopent-1-ene-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
There are several potential avenues for future research on 4-Phenylcyclopent-1-ene-1-carboxylic acid. One area of interest is the development of new antibiotics and antifungal agents based on the structure of 4-Phenylcyclopent-1-ene-1-carboxylic acid. Another area of interest is the development of new materials, such as polymers and coatings, based on the properties of 4-Phenylcyclopent-1-ene-1-carboxylic acid. Additionally, more research is needed to determine the potential toxicity of 4-Phenylcyclopent-1-ene-1-carboxylic acid in humans and to explore its potential use in other areas of scientific research.
Méthodes De Synthèse
The Diels-Alder reaction is a commonly used method for the synthesis of 4-Phenylcyclopent-1-ene-1-carboxylic acid. This reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Friedel-Crafts reaction is another method for the synthesis of 4-Phenylcyclopent-1-ene-1-carboxylic acid, which involves the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
4-Phenylcyclopent-1-ene-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 4-Phenylcyclopent-1-ene-1-carboxylic acid has also been studied for its potential use in the development of new materials, including polymers and coatings.
Propriétés
Numéro CAS |
142038-49-1 |
|---|---|
Nom du produit |
4-Phenylcyclopent-1-ene-1-carboxylic acid |
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
4-phenylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,13,14) |
Clé InChI |
RDSQPFKHHCXEMK-UHFFFAOYSA-N |
SMILES |
C1C=C(CC1C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1C=C(CC1C2=CC=CC=C2)C(=O)O |
Synonymes |
1-Cyclopentene-1-carboxylic acid, 4-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
